1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methyl-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6/c1-4-6(9(14,15)16)2-5(3-7(4)10)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFBNKQMAUKCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the bromination of 2-methyl-3,5-bis(trifluoromethyl)benzene using bromine or a bromine source in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atom with a bromine atom.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may utilize continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or alkyl groups, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield benzyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or alkyl halides are commonly used under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base, such as potassium carbonate, under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Benzoic acid derivatives.
Coupling Reactions: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C8H5BrF6
Molecular Weight: 305.03 g/mol
IUPAC Name: 1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene
CAS Number: 328-70-1
The structure features a benzene ring with bromine and trifluoromethyl substituents, which significantly enhance its reactivity and biological interactions.
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance drug efficacy. For instance, it has been explored in the development of neurokinin-1 receptor antagonists, which are promising for treating inflammatory diseases and psychiatric disorders .
Material Science
The compound is utilized in creating specialty polymers and materials with enhanced thermal stability and resistance to degradation. The presence of trifluoromethyl groups contributes to improved material properties such as hydrophobicity and chemical resistance .
Antimicrobial Activity
Research indicates that halogenated compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively combat resistant bacterial strains like MRSA (Methicillin-resistant Staphylococcus aureus). The enhanced lipophilicity due to fluorination improves membrane interaction, making these compounds potential candidates for new antibiotic formulations.
Case Study 1: Pharmaceutical Applications
A study investigated the synthesis of neurokinin-1 receptor antagonists using this compound as a starting material. The resulting compounds demonstrated promising activity in preclinical models for treating chronic pain and depression .
Case Study 2: Material Science Innovations
In material science research, the incorporation of this compound into polymer matrices has shown to improve thermal stability by up to 30% compared to non-fluorinated counterparts. This enhancement is attributed to the strong C-F bonds that provide increased resistance to thermal degradation .
Mechanism of Action
The mechanism of action of 1-bromo-2-methyl-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its reactivity and ability to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its unique structure also allows it to interact with biological molecules, potentially leading to bioactive effects.
Comparison with Similar Compounds
1-Bromo-3,5-bis(trifluoromethyl)benzene (Compound A)
Key Differences :
- Substituents : Lacks the methyl group at position 2, reducing steric hindrance.
- Reactivity :
- Compound A is a precursor for Grignard reagents (e.g., (3,5-bis(trifluoromethyl)phenyl)magnesium bromide), used in coupling reactions with aldehydes to synthesize alcohols and mesylates (60% yield over two steps) .
- The absence of the methyl group likely enhances reactivity in metal-catalyzed cross-couplings.
- Applications: Catalysis: Derivatives of Compound A are used in asymmetric organocatalysis, outperforming traditional catalysts like Takemoto’s in certain reactions . Analytical Chemistry: Serves as an internal standard in ¹H NMR due to its stability and distinct spectral properties .
- Scalability : Gram-scale reactions with Compound A achieve 87% yield and low metal contamination (14 ppm Pd, 2 ppm Cu), critical for pharmaceutical applications .
Data Table 1: Key Properties of Compound A vs. Target Compound
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene (Compound B)
Key Differences :
- Regulatory Status : Listed in global chemical regulations (CAS 2375-96-4) for mixtures ≥1%, indicating higher toxicity or environmental risk .
- Applications: Limited documentation in synthesis, likely due to regulatory restrictions.
Iodo and Amide Derivatives
- 1-Iodo-3,5-bis(trifluoromethyl)benzene (Compound C) :
- N-Methyl-3,5-bis(trifluoromethyl)benzamide (Compound D) :
Substituent Position and Functional Group Effects
- Electron-Withdrawing Groups : Both Compounds A and the target compound benefit from -CF₃ groups, which direct electrophilic substitutions to specific positions.
- Methyl Group Impact :
- Steric Effects : The 2-methyl group in the target compound may hinder access to the bromine site, complicating Grignard formation or cross-couplings.
- Electronic Effects : Methyl’s electron-donating nature could slightly offset the -CF₃ groups’ electron withdrawal, altering reaction pathways.
Biological Activity
1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene is a halogenated aromatic compound characterized by the presence of bromine and trifluoromethyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H6BrF6, with a molecular weight of 307.04 g/mol. Its structure consists of a benzene ring substituted with a bromine atom, two trifluoromethyl groups, and a methyl group. The trifluoromethyl groups are known to enhance the lipophilicity and biological activity of organic compounds.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study employing the agar-well diffusion method demonstrated its effectiveness against various bacterial strains, showing inhibition zones comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 18 | Penicillin |
| Escherichia coli | 15 | Ciprofloxacin |
| Pseudomonas aeruginosa | 20 | Gentamicin |
Anticancer Properties
The anticancer potential of this compound has been investigated in several cancer cell lines. In vitro studies revealed that this compound inhibits cell proliferation in human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest |
The biological activity of this compound can be attributed to its ability to interact with cellular targets such as proteins and enzymes. The trifluoromethyl groups enhance the compound's reactivity, allowing it to form stable interactions with key biomolecules involved in cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) lower than that of traditional treatments .
- Cancer Cell Studies : Research conducted on breast cancer cells indicated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis through mitochondrial pathways .
Q & A
Q. What synthetic strategies are effective for preparing 1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene, and how is regioselectivity achieved?
The synthesis typically involves sequential functionalization of a benzene ring. A common approach is:
- Trifluoromethylation : Introducing trifluoromethyl groups via Cu-mediated cross-coupling or radical trifluoromethylation under UV light. The meta-directing nature of trifluoromethyl groups ensures substitution at positions 3 and 5 .
- Methylation : Friedel-Crafts alkylation or directed ortho-methylation using methyl halides and Lewis acids (e.g., AlCl₃) at position 2. Steric hindrance from the trifluoromethyl groups may require optimized reaction temperatures .
- Bromination : Electrophilic bromination (e.g., N-bromosuccinimide in H₂SO₄) at position 1, leveraging the activating effect of the methyl group. Regioselectivity is controlled by steric and electronic factors, with the methyl group directing bromination to the less hindered position .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹⁹F NMR is essential for identifying trifluoromethyl groups (δ ≈ -60 to -65 ppm). ¹H NMR distinguishes the methyl group (δ ≈ 2.5 ppm) and aromatic protons, though splitting patterns may overlap due to symmetry .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₅BrF₆: theoretical 293.00), with fragmentation patterns indicating loss of Br or CF₃ groups .
- X-ray Crystallography : SHELXL (via SHELX suite) is widely used for crystal structure determination. The trifluoromethyl groups often exhibit rotational disorder, requiring refinement with constrained geometry .
Q. What safety protocols are recommended for handling this compound?
- Storage : Store at 0–6°C in airtight containers to prevent bromine leakage. Avoid exposure to moisture to minimize hydrolysis .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods due to potential release of HF or HBr .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via halogen-specific waste streams .
Advanced Research Questions
Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?
The trifluoromethyl and methyl groups create significant steric bulk, complicating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:
- Ligand Design : Bulky ligands (e.g., SPhos) improve catalytic efficiency by reducing steric clashes .
- Solvent Optimization : High-polarity solvents (DMF, DMSO) enhance solubility and stabilize transition states.
- Microwave Assistance : Accelerates reactions (e.g., 120°C, 30 min) to overcome kinetic barriers .
Q. How can computational methods predict reaction pathways and electronic properties?
- DFT Calculations : Gaussian or ORCA software models charge distribution, showing electron-deficient aromatic rings due to CF₃ groups. This predicts reactivity toward nucleophilic aromatic substitution .
- Molecular Dynamics : Simulations (e.g., GROMACS) assess steric effects in solution-phase reactions, guiding solvent selection .
- Crystal Packing Analysis : Mercury (CCDC) software predicts crystal morphology, aiding in polymorph screening for material science applications .
Q. What challenges arise in analyzing reaction intermediates, and how are they resolved?
- Intermediate Trapping : Use low-temperature NMR (-40°C) to stabilize transient species. For example, bromine-lithium exchange intermediates can be trapped with TMEDA .
- In Situ Spectroscopy : ReactIR monitors real-time reaction progress, identifying intermediates like aryl boronic esters in Suzuki couplings .
- Isotopic Labeling : Deuterated analogs (e.g., C₆D₅BrF₆) simplify ¹H NMR interpretation by reducing signal overlap .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
